molecular formula C7H5F4N B047735 3-Amino-2-fluorobenzotrifluoride CAS No. 123973-25-1

3-Amino-2-fluorobenzotrifluoride

Cat. No.: B047735
CAS No.: 123973-25-1
M. Wt: 179.11 g/mol
InChI Key: YKPDYPPZLUZONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Amino-2-fluorobenzotrifluoride can be achieved through several routes. One common method involves the reaction of 2-bromo-5-fluorobenzotrifluoride with ammonia under specific conditions . This reaction typically requires a catalyst and is carried out in a pressure vessel. The resulting product is then purified through various techniques such as recrystallization or distillation .

Chemical Reactions Analysis

3-Amino-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

Overview

3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1) is an organic compound characterized by the presence of an amino group and multiple fluorine atoms attached to a benzene ring. Its molecular formula is C7H5F4NC_7H_5F_4N with a molecular weight of approximately 179.11 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.

  • Molecular Formula : C7H5F4NC_7H_5F_4N
  • Molecular Weight : 179.11 g/mol
  • Physical State : Solid
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.

Biological Activity

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of bioactive molecules and its use in biochemical assays. The compound's structure allows it to interact with various biological targets, which can lead to significant effects on enzyme activity and receptor binding.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The amino group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially altering their activity.
  • Receptor Binding : The fluorine atoms may enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors.

Research Findings

Recent studies have highlighted the potential applications of this compound in various domains:

  • Medicinal Chemistry : It serves as a valuable intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors . For instance, derivatives of similar compounds have shown antimicrobial and anticancer properties, suggesting that this compound may exhibit similar activities.
  • Environmental Science : Research indicates that compounds with fluorinated groups can influence microbial degradation pathways, particularly in the context of environmental pollutants . For example, studies involving Pseudomonas putida demonstrated that bacteria could metabolize fluorinated aromatic compounds, indicating possible bioremediation applications for this compound.

Case Studies

  • Antimicrobial Activity : A study examining the derivatives of fluorinated benzene compounds reported significant antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics.
  • Enzyme Inhibition : Research on enzyme kinetics revealed that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications against diseases like cancer .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compoundC7H5F4NAmino group enhances reactivity; potential bioactivity
4-Amino-2-fluorobenzotrifluorideC7H5F4NSimilar structure; used in biochemical assays
4-IodobenzotrifluorideC7H4F3IContains iodine; used in radiopharmaceuticals

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDYPPZLUZONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154171
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-25-1
Record name 3-Amino-2-fluorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-fluorobenzotrifluoride
Reactant of Route 2
3-Amino-2-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Amino-2-fluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Amino-2-fluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
3-Amino-2-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Amino-2-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.